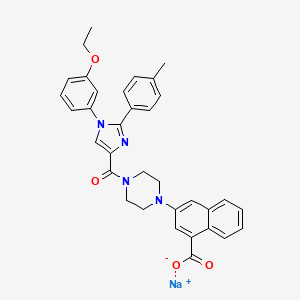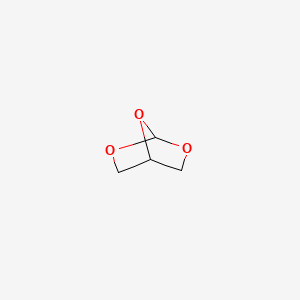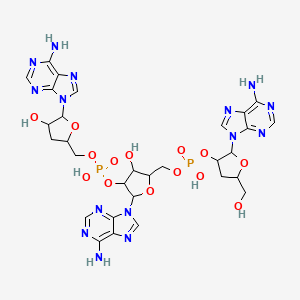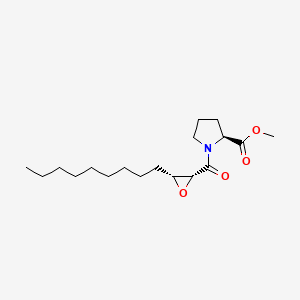
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester: is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester typically involves the following steps:
Epoxidation: The dodecenoyl chain is subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide group.
Coupling Reaction: The epoxydodecenoyl intermediate is then coupled with L-proline methyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The epoxide group can undergo oxidation to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted epoxides and other derivatives.
科学的研究の応用
Chemistry: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
作用機序
The mechanism of action of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
- N-((2R-cis)-Epoxyoctadecenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxyeicosenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxydodecenoyl)-L-alanine methyl ester
Comparison: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is unique due to its specific combination of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the proline methyl ester moiety can enhance the compound’s stability and bioavailability compared to other epoxide-containing esters.
特性
CAS番号 |
123889-00-9 |
|---|---|
分子式 |
C18H31NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
methyl (2S)-1-[(2R,3R)-3-nonyloxirane-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H31NO4/c1-3-4-5-6-7-8-9-12-15-16(23-15)17(20)19-13-10-11-14(19)18(21)22-2/h14-16H,3-13H2,1-2H3/t14-,15+,16+/m0/s1 |
InChIキー |
YPUIRIMNIUMKHL-ARFHVFGLSA-N |
異性体SMILES |
CCCCCCCCC[C@@H]1[C@@H](O1)C(=O)N2CCC[C@H]2C(=O)OC |
正規SMILES |
CCCCCCCCCC1C(O1)C(=O)N2CCCC2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)


![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)
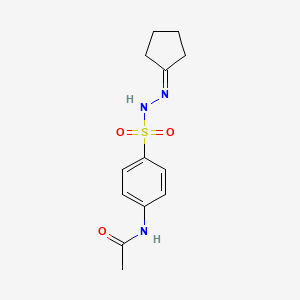

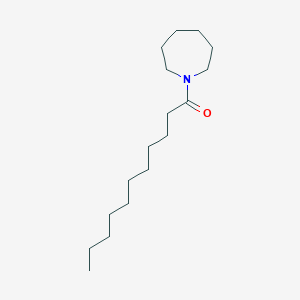
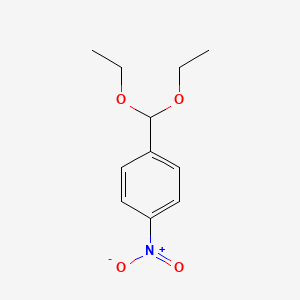
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

